An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, a molecule of interest for various research and development applications. This document outlines the core synthetic strategy, provides a detailed plausible experimental protocol, and presents key data in a structured format for ease of reference.
Introduction
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, with the CAS Number 21898-43-1, is a pyrrole derivative featuring a glyoxylic acid moiety at the 2-position. Its structural motifs are present in various biologically active compounds, making its synthesis a relevant topic for medicinal chemistry and drug discovery. The primary and most direct route for the synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of 1-methylpyrrole.
Core Synthesis Pathway
The synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is most effectively achieved through a two-step reaction sequence:
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Friedel-Crafts Acylation: Reaction of 1-methylpyrrole with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate, (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride.
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Hydrolysis: Subsequent hydrolysis of the acyl chloride intermediate to yield the final product, (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid.
This pathway is illustrated in the diagram below.
Detailed Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid. This protocol is based on established procedures for Friedel-Crafts acylation of pyrrole derivatives.
Step 1: Friedel-Crafts Acylation of 1-Methylpyrrole
Materials:
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1-Methylpyrrole
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Oxalyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Anhydrous diethyl ether
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Nitrogen or Argon gas supply
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Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
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A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.
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Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
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A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, the mixture is stirred for an additional 20 minutes at 0 °C.
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A solution of 1-methylpyrrole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature does not rise above 5 °C.
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The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
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The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride, which is often used in the next step without further purification.
Step 2: Hydrolysis to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
Materials:
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Crude (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride
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Water
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Diethyl ether or other suitable organic solvent
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Saturated sodium bicarbonate solution
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Dilute hydrochloric acid
Procedure:
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The crude acyl chloride from Step 1 is dissolved in diethyl ether.
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The solution is slowly added to a stirred mixture of ice and water.
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The mixture is stirred vigorously for 1-2 hours until the hydrolysis is complete (monitored by TLC or the disappearance of the acyl chloride).
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
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The combined organic layers are extracted with a saturated sodium bicarbonate solution.
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The aqueous bicarbonate extract is carefully acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
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The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize the key chemical and physical properties of the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Methylpyrrole | C₅H₇N | 81.12 | 96-54-8 |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 |
| Aluminum chloride | AlCl₃ | 133.34 | 7446-70-0 |
| (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid | C₇H₇NO₃ | 153.14 | 21898-43-1 |
Table 2: Anticipated Spectroscopic Data for (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
| ¹H NMR (Anticipated) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrrole-H (C5) | ~7.0-7.2 | dd | H-5 |
| Pyrrole-H (C3) | ~6.8-7.0 | dd | H-3 |
| Pyrrole-H (C4) | ~6.1-6.3 | t | H-4 |
| N-Methyl | ~3.9-4.1 | s | N-CH₃ |
| Carboxylic Acid | >10 | br s | COOH |
| ¹³C NMR (Anticipated) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (keto) | ~180-185 | C=O (keto) |
| Carbonyl (acid) | ~160-165 | C=O (acid) |
| Pyrrole C2 | ~130-135 | C-2 |
| Pyrrole C5 | ~125-130 | C-5 |
| Pyrrole C3 | ~115-120 | C-3 |
| Pyrrole C4 | ~110-115 | C-4 |
| N-Methyl | ~35-40 | N-CH₃ |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Table 3: Yield and Physical Properties
| Property | Value |
| Theoretical Yield | Dependent on starting material quantities |
| Melting Point | Not reported in available literature |
| Appearance | Expected to be a crystalline solid |
Safety Considerations
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Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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Aluminum chloride is a water-sensitive and corrosive solid. It can cause severe burns. Handle in a dry environment and wear appropriate PPE.
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Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
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The Friedel-Crafts acylation reaction can be exothermic. Proper temperature control is crucial, especially during the addition of reagents.
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The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.
This guide provides a comprehensive framework for the synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

